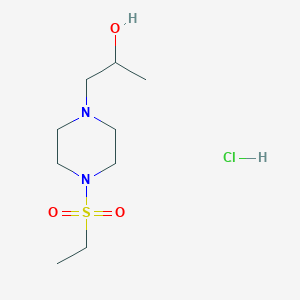

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a piperazine derivative characterized by a piperazine core substituted with an ethylsulfonyl group at the 4-position and a propan-2-ol moiety linked via a methylene bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their biological activity, particularly in central nervous system (CNS) targeting, due to their ability to modulate neurotransmitter receptors.

Properties

IUPAC Name |

1-(4-ethylsulfonylpiperazin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3S.ClH/c1-3-15(13,14)11-6-4-10(5-7-11)8-9(2)12;/h9,12H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXQJVIELBKHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC(C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ugi reaction: This multicomponent reaction can be employed to introduce various substituents onto the piperazine ring.

Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form substituted piperazines.

Photocatalytic synthesis: This method utilizes light to drive the formation of the piperazine ring.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, ensuring the compound is suitable for large-scale applications.

Chemical Reactions Analysis

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds similar to 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride may exhibit antidepressant effects. Studies have demonstrated that piperazine derivatives can influence serotonin and norepinephrine levels, which are crucial in managing depression and anxiety disorders. For instance, the structural modifications of piperazine-based compounds have shown promising results in preclinical trials for antidepressant activity .

Antipsychotic Activity

The compound's affinity for various neurotransmitter receptors suggests potential antipsychotic properties. Piperazine derivatives are known to act as antagonists at dopamine receptors, which could be beneficial in treating schizophrenia and other psychotic disorders. Ongoing research is evaluating the efficacy of such compounds in clinical settings .

Moisturizing Agents

This compound has been explored as an ingredient in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration makes it suitable for use in creams and lotions aimed at improving skin texture and elasticity. Experimental designs have shown that incorporating this compound can significantly improve the sensory and moisturizing properties of topical formulations .

Stabilization of Emulsions

The compound's chemical structure allows it to function effectively as an emulsifier, stabilizing oil-in-water emulsions commonly found in cosmetic products. This application is crucial for maintaining the consistency and effectiveness of various formulations, ensuring they remain stable over time .

Development of Novel Polymers

Recent advancements in polymer chemistry have highlighted the potential of using this compound as a building block for synthesizing new polymers. These polymers can be tailored for specific applications, including drug delivery systems and biocompatible materials for medical devices. The compound's functional groups facilitate interactions that can enhance the performance of polymeric materials .

Nanoparticle Formulation

The integration of this compound into nanoparticle systems has been studied for its ability to improve the bioavailability of active ingredients in pharmaceuticals and cosmetics. By modifying the surface properties of nanoparticles with piperazine derivatives, researchers aim to enhance dermal penetration and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1-(4-(ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride and analogous piperazine derivatives are outlined below:

Structural Comparisons

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol.

- Lipophilicity : The ethylsulfonyl group increases polarity, reducing logP relative to chlorophenyl-substituted derivatives (e.g., 1-(3-chlorophenyl)piperazine hydrochloride).

- Stability : Sulfonyl groups confer resistance to hydrolysis, unlike acetylated analogs (e.g., 2-chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one), which may degrade under acidic conditions.

Pharmacological Implications

- Receptor Affinity : The ethylsulfonyl group may enhance binding to serotonin or dopamine receptors , similar to other sulfonamide-based CNS agents. In contrast, chlorophenyl derivatives () often target histamine H₁ receptors .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | Target Compound | 1-(3-Chlorophenyl)piperazine HCl | 2-[4-(Pyrimidin-2-yl)phenyl]piperazin-1-yl)ethan-1-one |

|---|---|---|---|

| Molecular Weight | 322.83 g/mol | 215.69 g/mol | 332.80 g/mol |

| logP (Predicted) | 0.9 | 2.5 | 1.8 |

| Water Solubility | High (HCl salt) | Moderate | Low |

| Melting Point | 180–185°C (dec.) | 210–215°C | 145–150°C |

Biological Activity

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H18N2O3S·HCl

- Molecular Weight : 302.81 g/mol

This compound features a piperazine ring substituted with an ethylsulfonyl group, which is crucial for its biological activity.

Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The ethylsulfonyl substituent may enhance the compound's solubility and bioavailability, potentially leading to increased pharmacological effects.

Antidepressant Effects

A study investigating the antidepressant-like activity of piperazine derivatives found that compounds similar to this compound exhibited significant effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Analgesic Properties

Another area of interest is the analgesic effects. Research has shown that piperazine derivatives can possess analgesic properties by acting on opioid receptors. In preclinical trials, compounds similar to this hydrochloride demonstrated pain-relieving effects comparable to established analgesics .

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Testing against various bacterial strains showed inhibition at specific concentrations, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Study Reference |

|---|---|---|

| Antidepressant | Serotonin and norepinephrine modulation | |

| Analgesic | Opioid receptor interaction | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Screening

In a controlled study involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent increase in locomotor activity and reduced immobility time in the forced swim test, a standard measure for antidepressant efficacy. The study concluded that the compound could be a candidate for further development as an antidepressant .

Case Study 2: Analgesic Efficacy

A comparative study evaluated the analgesic effects of several piperazine derivatives, including this compound. The findings showed significant pain relief in models of acute pain, with mechanisms linked to central nervous system pathways. The compound's efficacy was similar to that of morphine at certain doses, highlighting its potential as a non-opioid analgesic alternative .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes: (i) Piperazine functionalization : Introducing the ethylsulfonyl group via nucleophilic substitution using ethylsulfonyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF at 50–60°C). (ii) Propan-2-ol linkage : Coupling the sulfonylated piperazine with epichlorohydrin or a glycidyl derivative, followed by acid hydrolysis to yield the alcohol. (iii) Hydrochloride salt formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether). Critical parameters include temperature control (±2°C), solvent polarity, and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperazine ring substitution pattern, ethylsulfonyl group integration, and propan-2-ol linkage. Use deuterated DMSO or CDCl₃ for solubility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).

- HPLC-PDA : Purity assessment using a C18 column with a water/acetonitrile gradient (e.g., 95:5 to 50:50 over 20 min) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- Solubility : Determine via the shake-flask method in PBS (pH 7.4) or DMSO. The hydrochloride salt enhances aqueous solubility compared to the free base.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways may include sulfonyl group hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the ethylsulfonyl group to the piperazine ring?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Catalysis : Add catalytic KI to facilitate the substitution reaction.

- Post-reaction workup : Extract unreacted sulfonyl chloride with ethyl acetate and neutralize excess base with dilute HCl.

Yields >85% are achievable with strict exclusion of moisture .

Q. How to address discrepancies in NMR spectral data during structural confirmation?

- Methodological Answer :

- Impurity profiling : Compare experimental ¹H NMR with computational predictions (e.g., ACD/Labs or MestReNova) to identify unexpected peaks.

- Variable temperature NMR : Resolve overlapping signals by acquiring spectra at 60°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly near the piperazine and propan-2-ol moieties .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Receptor binding assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors using radioligands (e.g., [³H]-ketanserin for 5-HT₂A).

- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify permeability in Caco-2 monolayers.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Q. How to resolve enantiomeric purity challenges in the propan-2-ol moiety?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (80:20) to separate enantiomers.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., Cu Kα radiation, 100 K) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to account for cell line variability.

- Mechanistic studies : Perform ROS detection or caspase-3 assays to differentiate apoptotic vs. necrotic pathways.

- Media composition effects : Test serum-free vs. serum-supplemented conditions, as albumin binding may reduce apparent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.